Enantiomer-Dependent LSD1 Inhibitory Activity: (1S,2R) vs (1R,2S) Direct Comparison
In a head-to-head stereoselective synthesis and evaluation study, the (1S,2R) enantiomer of a tranylcypromine-derived KDM1A inhibitor (compound 15) demonstrated significantly higher activity than its (1R,2S) analogue (compound 16) in both biochemical and cellular assays [1].
| Evidence Dimension | LSD1/KDM1A Inhibitory Activity |
|---|---|
| Target Compound Data | (1S,2R) enantiomer 15: Higher biochemical and cellular activity |
| Comparator Or Baseline | (1R,2S) enantiomer 16: Lower biochemical and cellular activity |
| Quantified Difference | Qualitative ranking with in vivo confirmation: compound 15 achieved 62% increased survival in murine leukemia model |
| Conditions | Biochemical enzyme assay; cellular clonogenic assay in acute leukemia cell lines; in vivo murine acute promyelocytic leukemia model (oral administration) |
Why This Matters
This stereochemistry-activity relationship establishes the (1S,2R) configuration as the preferred pharmacophore for LSD1-targeted drug discovery, directly influencing lead optimization decisions and compound procurement for medicinal chemistry programs.
- [1] Vianello P, et al. Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent. J Med Chem. 2016 Feb 25;59(4):1501-17. View Source
